Discovery of Compound 15: A Structure-Based Approach
Discovery of Compound 15: A Structure-Based Approach
An in-depth technical guide on the discovery and synthesis of a novel Sirtuin 2 (SIRT2) inhibitor, herein referred to as Compound 15, is provided for researchers, scientists, and drug development professionals. This guide details the scientific journey from initial discovery and structural modifications to the synthesis pathway of this potent and selective inhibitor.
The discovery of Compound 15 originated from structural modifications of a 2-anilinobenzamide (B173500) scaffold.[1] In 2017, Suzuki and his group leveraged the crystal structure of SIRT2 in a complex with an existing inhibitor (SIRT2:13) to inform their design strategy.[1] Their goal was to develop a novel inhibitor that could simultaneously occupy both the substrate-binding site, also known as the "selectivity pocket," and the NAD+-binding site of the SIRT2 enzyme.[1] This dual-site occupancy was hypothesized to enhance both the potency and selectivity of the inhibitor.
Through targeted modifications of the amide moiety of the 2-anilinobenzamide core, the researchers successfully synthesized Compound 15.[1] This novel inhibitor demonstrated significant anti-proliferative activity in breast cancer cell lines, specifically MDA-MB-231 and MCF-7, highlighting its potential as a therapeutic agent.[1]
SIRT2 Signaling Pathways
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes.[1][2] It is primarily located in the cytoplasm but can translocate to the nucleus during mitosis.[1] SIRT2's catalytic activity involves the deacetylation of a wide range of histone and non-histone substrates, thereby regulating processes like autophagy, myelination, immunity, and inflammation.[1] Dysregulation of SIRT2 activity has been linked to several diseases, including cancer and neurodegenerative disorders such as Parkinson's disease.[1][3]
The following diagram illustrates a simplified overview of some key signaling pathways involving SIRT2:
Caption: Simplified overview of key SIRT2 signaling pathways in the cytoplasm and nucleus.
Synthesis Pathway of SIRT2 Inhibitors
While the exact synthesis pathway for Compound 15 is proprietary to the research group, a generalizable synthetic route for 2-anilinobenzamide-based SIRT2 inhibitors can be outlined based on established organic chemistry principles. The synthesis typically involves a multi-step process starting from commercially available reagents.
A plausible synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of 2-anilinobenzamide-based SIRT2 inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative SIRT2 inhibitors, providing a comparative overview of their potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Cell-Based Activity | Reference |
| Compound 15 | SIRT2 | Data not publicly available | Data not publicly available | Anti-proliferative in MDA-MB-231 and MCF-7 cells | [1] |
| AGK2 | SIRT2 | 3.5 | Selective for SIRT2 | Neuroprotective effects | [4] |
| Tenovin-6 | SIRT1/SIRT2 | SIRT1: Data not availableSIRT2: Data not available | Unselective | Anti-cancer activity | [4] |
| Cambinol | SIRT1/SIRT2 | SIRT1: 56SIRT2: 59 | Dual inhibitor | Cytotoxic against cancer cells | [2] |
Note: Specific IC50 values for Compound 15 are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involved in the discovery and characterization of SIRT2 inhibitors.
SIRT2 Deacetylase Activity Assay (In Vitro)
This assay is used to determine the inhibitory potential of a compound against the SIRT2 enzyme.
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Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled peptide substrate with an N-acetylated lysine (B10760008) residue, NAD+, and the SIRT2 enzyme in an appropriate buffer.
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Inhibitor Addition: The test compound (e.g., Compound 15) is added to the reaction mixture at various concentrations.
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Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes) to allow for the deacetylation reaction to occur.
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Development: A developer solution, often containing trypsin, is added to the mixture. Trypsin cleaves the deacetylated substrate, releasing the fluorophore from its quencher and resulting in a fluorescent signal.
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Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (In Vitro)
This assay assesses the effect of an inhibitor on the growth of cancer cells.
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Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the SIRT2 inhibitor for a specified duration (e.g., 48-72 hours).
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Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay. This involves adding the respective reagent to the wells and measuring the absorbance, which correlates with the number of viable cells.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
The following diagram outlines the general workflow for the discovery and validation of a novel SIRT2 inhibitor:
Caption: General experimental workflow for the discovery and development of SIRT2 inhibitors.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
